molecular formula C21H26N4O4 B2392601 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide CAS No. 1171486-56-8

2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide

Cat. No. B2392601
CAS RN: 1171486-56-8
M. Wt: 398.463
InChI Key: PHPGKQDRSPMPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name MRTX849. In

Scientific Research Applications

Antimicrobial Applications

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings indicates significant antimicrobial activities against various bacterial and fungal strains, comparable to reference drugs like streptomycin and fusidic acid. This highlights the compound's potential in developing new antimicrobial agents (Hossan et al., 2012).

Anti-inflammatory and Analgesic Properties

Derivatives of similar compounds have shown promising anti-inflammatory and analgesic activities in experimental models. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant COX-1/COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Additionally, novel quinazolinone derivatives have been identified with anti-inflammatory and analgesic properties, indicating the therapeutic potential of these compounds (Mosaad et al., 2010).

Antiepileptic Activity

(S)-alpha-ethyl-2-oxopyrrolidine acetamide, a pyrrolidone acetamide derivative, has been approved as an add-on treatment for refractory partial-onset seizures, highlighting the potential of similar compounds in epilepsy treatment (Kenda et al., 2004).

GPR119 Agonist for Diabetes Treatment

Fused-pyrimidine derivatives have been discovered as potent GPR119 agonists, offering a new avenue for the treatment of type 2 diabetes mellitus. These compounds demonstrate significant agonistic activity and improve glucose tolerance, underscoring their potential therapeutic utility (Negoro et al., 2012).

properties

IUPAC Name

2-(4-acetylphenoxy)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-16(26)17-5-7-18(8-6-17)29-14-20(27)22-9-12-28-21-13-19(23-15-24-21)25-10-3-2-4-11-25/h5-8,13,15H,2-4,9-12,14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPGKQDRSPMPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide

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